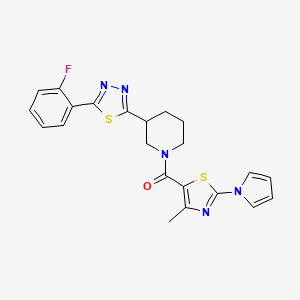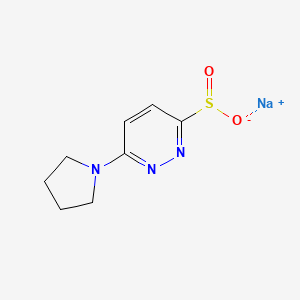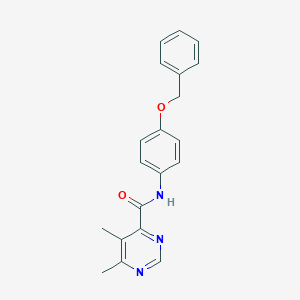![molecular formula C14H16N4O4S B3006612 N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428352-86-6](/img/structure/B3006612.png)
N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide" is a chemical entity that appears to be related to a class of compounds known as pyrazole derivatives. These compounds have been studied for their potential biological activities, particularly as inhibitors of carbonic anhydrase isoenzymes. Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of these enzymes have therapeutic potential in the treatment of conditions such as glaucoma, epilepsy, and certain types of cancer.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the construction of the pyrazole core followed by the introduction of various substituents that confer the desired biological activity. In the study of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety, the starting material was 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid. This core structure was then modified to include the sulfonamide group, which is known for its carbonic anhydrase inhibitory activity . The synthesis process was characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis, ensuring the correct structure of the synthesized molecules.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial in determining their interaction with carbonic anhydrase isoenzymes. The presence of the sulfonamide group is particularly significant as it is known to interact with the zinc ion in the active site of the enzyme, thereby inhibiting its activity. The structural characterization of these molecules, as mentioned, involves various spectroscopic methods that confirm the presence of the desired functional groups and the overall molecular framework .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives with sulfonamide groups is largely centered around their ability to inhibit carbonic anhydrase isoenzymes. The inhibitory effects of these compounds on the esterase activities of human carbonic anhydrase isoenzymes I and II were studied in vitro. The inhibition constants (Ki values) of the compounds were found to vary, indicating differences in their affinity and inhibitory potency towards the enzyme isoforms .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-sulfonamide derivatives are influenced by their molecular structure. These properties determine the compounds' solubility, stability, and overall suitability for use as medicinal agents. The Ki values obtained from the inhibition studies provide insight into the potency of the compounds, with lower Ki values indicating stronger inhibitors. Compound 4, for example, was found to have the highest inhibitory effect on both hCA I and hCA II, while compound 5 showed the lowest inhibition among the synthesized molecules .
科学的研究の応用
Heterocyclic Compound Synthesis
Researchers have developed methods for synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, exploring reactions with various primary and secondary amines to form amides, leading to substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones. Such methodologies highlight the utility of similar compounds in synthesizing novel heterocyclic structures with potential biological activities (Eleev, Kutkin, & Zhidkov, 2015).
Antimicrobial and Antiproliferative Activities
A series of pyrazole-sulfonamide derivatives were designed and synthesized, showcasing in vitro antiproliferative activities against cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment. The cell-selective effects, particularly against rat brain tumor cells (C6), and broad-spectrum antitumor activity, highlight the importance of structural modifications in achieving desired biological effects (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Carbonic Anhydrase Inhibition
Pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, demonstrating potential as carbonic anhydrase inhibitors. This research provides insights into the structure-activity relationships necessary for the design of effective inhibitors, with implications for therapeutic applications in conditions where carbonic anhydrase activity is implicated (Mert et al., 2015).
Synthesis of Functionalized Heterocycles
Efforts in synthesizing functionalized 1H-pyrazolo[4,3-e]-[1,2,4]triazines and their derivatives demonstrate the versatility of similar compounds in generating a wide range of heterocyclic compounds. These synthesized products may have various biological and pharmacological activities, underscoring the significance of such compounds in medicinal chemistry (Rykowski & Mojzych, 2004).
特性
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-23(20,21)17-11-5-2-4-10(8-11)16-13(19)12-9-15-18-6-3-7-22-14(12)18/h2,4-5,8-9,17H,3,6-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOSFAJDSLVUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=C3N(CCCO3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006533.png)
![(3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3006537.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B3006538.png)


![N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B3006542.png)

![3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3006544.png)
![N-[2-Chloro-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-3-[(4-cyanobenzoyl)amino]-2-fluorobenzamide](/img/structure/B3006545.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3006550.png)

![ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B3006552.png)